molecular formula C16H30N2O4 B2980647 (1R,2S)-2-aminocycloheptane-1-carboxylic acid CAS No. 42418-83-7

(1R,2S)-2-aminocycloheptane-1-carboxylic acid

Cat. No.: B2980647
CAS No.: 42418-83-7
M. Wt: 314.426
InChI Key: VDYQACFPRWLIKH-RMHGRBOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-aminocycloheptane-1-carboxylic acid is a chiral β-amino acid with a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method includes the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, the asymmetric synthesis can be achieved through the alkylation of a chiral glycine equivalent followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale asymmetric synthesis processes. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocycloheptane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which are critical for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-aminocycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. These properties make it a valuable compound for the development of novel pharmaceuticals and as a tool in asymmetric synthesis .

Properties

IUPAC Name

(1R,2S)-2-aminocycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYSUVFRBTZYIQ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370449
Record name (1R,2S)-2-Aminocycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522644-03-7
Record name (1R,2S)-2-Aminocycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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